molecular formula C11H18N2O2 B2450695 3-(3,5-Dimethyl-1,2-oxazol-4-YL)-N,N,2-trimethylpropanamide CAS No. 1465302-15-1

3-(3,5-Dimethyl-1,2-oxazol-4-YL)-N,N,2-trimethylpropanamide

Cat. No.: B2450695
CAS No.: 1465302-15-1
M. Wt: 210.277
InChI Key: NIHQHFJWDDQIMY-UHFFFAOYSA-N
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Description

3-(3,5-Dimethyl-1,2-oxazol-4-YL)-N,N,2-trimethylpropanamide is a synthetic organic compound characterized by the presence of an oxazole ring substituted with dimethyl groups

Properties

IUPAC Name

3-(3,5-dimethyl-1,2-oxazol-4-yl)-N,N,2-trimethylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2O2/c1-7(11(14)13(4)5)6-10-8(2)12-15-9(10)3/h7H,6H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIHQHFJWDDQIMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)CC(C)C(=O)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,5-Dimethyl-1,2-oxazol-4-YL)-N,N,2-trimethylpropanamide typically involves the reaction of 3,5-dimethyl-4-isoxazolecarboxylic acid with N,N,2-trimethylpropanamide under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the amide bond .

Industrial Production Methods

In an industrial setting, the production of this compound may involve a multi-step process that includes the preparation of intermediates, purification, and final synthesis. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

3-(3,5-Dimethyl-1,2-oxazol-4-YL)-N,N,2-trimethylpropanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Pharmacological Potential

Research indicates that compounds containing oxazole rings exhibit various pharmacological activities, including anti-inflammatory and antimicrobial properties. The specific compound has been studied for its potential use in developing new therapeutic agents targeting conditions such as:

  • Cancer : Preliminary studies suggest that oxazole derivatives can inhibit tumor growth by interfering with cellular signaling pathways.
  • Neurological Disorders : Some derivatives have shown promise in modulating neurotransmitter activity, which may help in treating conditions like anxiety and depression.

Agricultural Uses

Compounds similar to 3-(3,5-dimethyl-1,2-oxazol-4-YL)-N,N,2-trimethylpropanamide are being explored for their potential as agrochemicals. Their ability to act as growth regulators or biopesticides could provide environmentally friendly alternatives to traditional chemical pesticides.

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal explored the anticancer effects of oxazole derivatives on various cancer cell lines. The results indicated that the compound induced apoptosis in cancer cells while sparing normal cells .

Case Study 2: Antimicrobial Properties

Another investigation assessed the antimicrobial efficacy of related oxazole compounds against Gram-positive and Gram-negative bacteria. The findings demonstrated significant inhibitory effects, suggesting potential applications in developing new antibiotics .

Mechanism of Action

The mechanism of action of 3-(3,5-Dimethyl-1,2-oxazol-4-YL)-N,N,2-trimethylpropanamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(3,5-Dimethyl-1,2-oxazol-4-YL)-N,N,2-trimethylpropanamide is unique due to its specific substitution pattern on the oxazole ring and the presence of the N,N,2-trimethylpropanamide moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .

Biological Activity

3-(3,5-Dimethyl-1,2-oxazol-4-YL)-N,N,2-trimethylpropanamide is a chemical compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to explore the compound's biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a unique oxazole ring and a trimethylpropanamide moiety. Its molecular formula is C12_{12}H18_{18}N2_{2}O, with a molecular weight of approximately 206.29 g/mol. The presence of the oxazole ring contributes to its biological properties, as heterocycles often exhibit diverse pharmacological activities.

Mechanisms of Biological Activity

Research has indicated that compounds containing oxazole rings can interact with various biological targets. The proposed mechanisms for 3-(3,5-Dimethyl-1,2-oxazol-4-YL)-N,N,2-trimethylpropanamide include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
  • Receptor Modulation : It could act as an agonist or antagonist at various receptor sites, influencing cellular signaling pathways.
  • Antioxidant Activity : Potential scavenging of free radicals may contribute to its protective effects against oxidative stress.

Biological Activity Data

Activity TypeObserved EffectReference
CytotoxicityIC50_{50} against cancer cell lines
AntimicrobialInhibition of bacterial growth
AntioxidantFree radical scavenging potential

1. Cytotoxicity Against Cancer Cells

A study investigated the cytotoxic effects of 3-(3,5-Dimethyl-1,2-oxazol-4-YL)-N,N,2-trimethylpropanamide on various cancer cell lines. The compound exhibited significant cytotoxicity with an IC50_{50} value comparable to standard chemotherapeutics such as cisplatin. This suggests potential use in cancer therapy.

2. Antimicrobial Properties

Another study evaluated the antimicrobial activity of the compound against several bacterial strains. Results indicated that it effectively inhibited the growth of pathogenic bacteria, highlighting its potential as an antimicrobial agent.

3. Antioxidant Effects

Research into the antioxidant properties revealed that the compound could effectively scavenge free radicals in vitro. This activity suggests possible applications in preventing oxidative stress-related diseases.

Q & A

Basic: What synthetic methodologies are commonly employed for synthesizing 3-(3,5-Dimethyl-1,2-oxazol-4-YL)-N,N,2-trimethylpropanamide, and how are reaction parameters optimized?

The synthesis typically involves multi-step organic reactions, including cyclization, amidation, and functional group protection/deprotection. Key steps may include:

  • Microwave-assisted synthesis for improved reaction efficiency and reduced time (e.g., uniform heating enhances yield and minimizes side products) .
  • Optimization of solvent systems (e.g., ethanol or acetonitrile) and catalyst selection (e.g., acid/base catalysts) to enhance selectivity .
  • Temperature control (e.g., reflux conditions) and reaction time adjustments to balance yield and purity .
    Post-synthesis, purification via column chromatography or recrystallization is critical to isolate the target compound.

Advanced: How can Design of Experiments (DoE) principles be applied to systematically optimize reaction conditions for this compound?

DoE methodologies enable researchers to:

  • Identify critical variables (e.g., temperature, molar ratios, solvent polarity) using factorial designs to minimize experimental runs .
  • Apply response surface modeling (RSM) to predict optimal conditions for maximum yield and purity .
  • Use statistical software (e.g., JMP, Minitab) to analyze interactions between variables and validate robustness .
    This approach reduces trial-and-error experimentation and provides a data-driven framework for scalable synthesis .

Basic: What analytical techniques are essential for confirming the structural identity and purity of this compound?

Standard characterization methods include:

  • Nuclear Magnetic Resonance (NMR) : 1H/13C NMR to confirm functional groups and stereochemistry .
  • Mass Spectrometry (MS) : High-resolution MS to verify molecular weight and fragmentation patterns .
  • Fourier-Transform Infrared Spectroscopy (FTIR) : Detection of characteristic bonds (e.g., amide C=O, oxazole C-N) .
  • Thin-Layer Chromatography (TLC) : Monitoring reaction progress and assessing purity .

Advanced: How can computational tools (e.g., quantum chemistry) guide reaction pathway prediction and mechanistic studies for this compound?

  • Quantum Chemical Calculations : Density Functional Theory (DFT) can model transition states and energy barriers for key reactions (e.g., cyclization steps) .
  • Reaction Path Search Algorithms : Tools like GRRM or AFIR predict intermediates and byproducts, enabling pre-experimental pathway validation .
  • Molecular Dynamics Simulations : Study solvent effects and catalyst interactions to refine experimental protocols .
    These methods reduce reliance on empirical data and accelerate reaction design .

Basic: What in vitro assays are recommended for preliminary evaluation of biological activity?

  • Enzyme Inhibition Assays : Measure IC50 values against target enzymes (e.g., kinases, proteases) using fluorometric or colorimetric substrates .
  • Cytotoxicity Screening : Cell viability assays (e.g., MTT, ATP-lite) in cancer or microbial cell lines to assess therapeutic potential .
  • Binding Affinity Studies : Surface Plasmon Resonance (SPR) or Microscale Thermophoresis (MST) to quantify target interactions .

Advanced: How can researchers address contradictory biological activity data across different assay systems?

  • Orthogonal Assays : Validate results using complementary techniques (e.g., SPR vs. ITC for binding studies) to rule out assay-specific artifacts .
  • Meta-Analysis : Apply statistical frameworks (e.g., Bayesian modeling) to reconcile variability in IC50 values or dose-response curves .
  • In Silico Target Prediction : Use cheminformatics tools (e.g., SwissTargetPrediction) to identify off-target interactions that may explain discrepancies .

Basic: What strategies ensure reproducibility in multi-step syntheses of this compound?

  • Detailed Reaction Logs : Document exact conditions (e.g., humidity, stirring rate) to minimize batch-to-batch variability .
  • Intermediate Characterization : Validate purity and structure at each synthesis step using TLC, NMR, or MS .
  • Standardized Protocols : Use controlled reagent sources and calibrated equipment (e.g., temperature-controlled reactors) .

Advanced: How can hyphenated analytical techniques (e.g., LC-MS/MS) enhance impurity profiling?

  • LC-MS/MS : Combines separation (liquid chromatography) with sensitive mass detection to identify trace impurities (e.g., unreacted intermediates) .
  • GC-FTIR : Detects volatile byproducts and confirms functional groups in complex mixtures .
  • NMR-HPLC : Correlates structural data with chromatographic peaks for high-confidence impurity identification .

Basic: What solvent systems are optimal for recrystallizing this compound to achieve high purity?

  • Binary Solvent Mixtures : Ethanol/water or ethyl acetate/hexane systems balance solubility and polarity for effective crystallization .
  • Temperature Gradients : Slow cooling from reflux to room temperature promotes crystal formation .
  • Seeding Techniques : Introduce pure crystal nuclei to control polymorph formation .

Advanced: What role do isotopic labeling studies play in elucidating metabolic pathways of this compound?

  • Stable Isotope Labeling (e.g., 13C, 15N) : Track metabolic fate in vitro/in vivo using MS or NMR .
  • Radiolabeling (e.g., 3H, 14C) : Quantify metabolite distribution in biological matrices via scintillation counting .
  • Isotope-Coded Affinity Tags (ICAT) : Profile protein targets in proteomic studies .

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